N-(3-ethynylphenyl)oxane-4-carboxamide
Overview
Description
“N-(3-ethynylphenyl)oxane-4-carboxamide” is a chemical compound with the CAS number 1292255-26-5 . It has a molecular weight of 229.27 and a molecular formula of C14H15NO2 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 229.27 . The boiling point and other physical and chemical properties are not specified in the available resources .Scientific Research Applications
Gold-Catalyzed Synthesis of Indole-1-Carboxamides
Deju Ye et al. (2009) explored the gold-catalyzed synthesis of indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas. This method is noted for its functional group tolerance and moderate to high yield of the desired products, showcasing a green route in aqueous media under microwave irradiation.
Fluorescence Quenching Studies
N. R. Patil and colleagues (2013) , conducted fluorescence quenching studies of carboxamides, including ENCDTTC and ENCTTTC, in various solvents. These studies provide insights into quenching mechanisms, vital for understanding the photophysical properties of these compounds.
Structural Analysis of Carboxamides
Efraín Polo-Cuadrado et al. (2021) reported on the structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, detailing its crystal packing and molecular geometry. Such studies are crucial for the design and synthesis of structurally specific carboxamides.
Synthesis of N-benzyl-4-oxoquinoline Carboxamides
P. N. Batalha et al. (2019) investigated the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxoquinoline-3-carboxamide. Their work demonstrates the synthesis process and potential biological activities of such compounds.
Luminescent Ethynyl-Pyrene Liquid Crystals
S. Diring and colleagues (2009) focused on the design and synthesis of ethynyl-pyrene derivatives, highlighting their application in optoelectronic devices due to their photoluminescence properties.
Cross-Dehydrogenative Coupling Reactions
Zhe He et al. (2020) 6 reviewed advances in cross-dehydrogenative coupling reactions, an effective method for preparing carboxamide derivatives. This approach is significant in medicinal chemistry and natural product synthesis.
Synthesis of Tetrahydropyrimidine-Thiones
J. Akbari and team (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamide. They explored its antimicrobial activities, contributing to the field of pharmaceutical chemistry.
Rearrangement Synthesis of Oxalamides
V. Mamedov and associates (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a useful formula for anthranilic acid derivatives and oxalamides.
Synthesis of Indolyl-4H-Chromene-3-Carboxamides
Chitreddy V. Subbareddy and S. Sumathi (2017) developed a one-pot synthesis of indolyl-4H-chromene-3-carboxamide derivatives. This method is notable for its simplicity, efficiency, and potential in antioxidant and antibacterial applications.
Synthesis and Characterization of N-Carboxamide Compounds
Ahmet Oral Sarıoğlu et al. (2016) 10 synthesized and characterized a new N-carboxamide compound and its Cu(II) complex. Their research contributes to the understanding of the structure and electronic properties of such compounds.
Modulation of Metal-Bound Water in Cobalt Complexes
L. Tyler and colleagues (2003) studied Co(III) complexes to gain insights into the role of Cys-S oxidation in Co-containing nitrile hydratase. Their research highlights the importance of metal-bound water's acidity in enzymatic reactions.
Synthesis and Cytotoxicity of Rhenium Metallacycles
B. Ramakrishna and team (2015) focused on the synthesis of Re(i)-based oxamidato bridged dinuclear metallacycles. They investigated the cytotoxicity of these compounds against various cancer cell lines.
Molecular Electronic Devices with Nitroamine Redox Center
Chen et al. (1999) developed a molecular electronic device using a nitroamine redox center, demonstrating significant on-off peak-to-valley ratios and negative differential resistance.
Acid-Promoted Synthesis of Oxadiazole-3-Carboxamide
Shaoqing Du and associates (2021) presented an acid-promoted synthesis of 1,2,4-oxadiazole-3-carboxamide, a compound widely used in pharmaceutical chemistry.
Cyclization of 1-(2-Ethynylphenyl)-3,3-Dialkyltriazenes
D. Kimball and colleagues (2002) investigated the cyclization of (2-ethynylphenyl)triazenes, proposing a carbene mechanistic pathway and providing insights into the cyclization process under different conditions.
Synthesis of Nitrothiophene-5-Carboxamides
M. Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, evaluating their potential as radiosensitizers and bioreductively activated cytotoxins.
Discovery of Met Kinase Inhibitor BMS-777607
G. M. Schroeder and team (2009) discovered BMS-777607, a selective Met kinase inhibitor, demonstrating its efficacy in tumor stasis and advancement into clinical trials.
Domino-Synthesis of Fluorescent Dihydropyridine Derivatives
O. V. Ershov and colleagues (2015) conducted a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles, resulting in fluorescent dihydropyridine derivatives. Their research adds to the understanding of the spectral-luminescence properties of these compounds.
Anticholinesterase Activity of Coumarin-3-Carboxamides
Samaneh Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, evaluating their anticholinesterase activity. Their study contributes to the understanding of the structure-activity relationship in these compounds.
Properties
IUPAC Name |
N-(3-ethynylphenyl)oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-11-4-3-5-13(10-11)15-14(16)12-6-8-17-9-7-12/h1,3-5,10,12H,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXBPVVROIOOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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